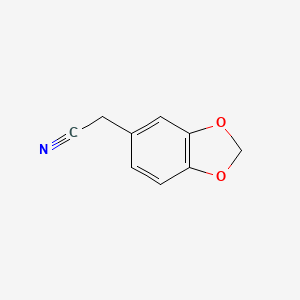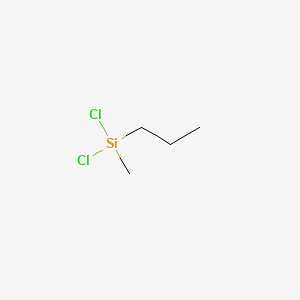![molecular formula C29H50O B1580951 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 68555-08-8](/img/structure/B1580951.png)
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Descripción general
Descripción
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: beta-sitosterol , is a phytosterol with a chemical formula of C29H50O . It is a white, waxy powder that is insoluble in water but soluble in organic solvents like chloroform, benzene, and ethanol . This compound is commonly found in plant cell membranes and is known for its potential health benefits, including lowering cholesterol levels and possessing anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can be synthesized through various methods. One common approach involves the extraction from plant sources such as Hygrophila spinosa and Calotropis procera . The extraction process typically involves the following steps:
Extraction: The plant material is dried and powdered, then subjected to solvent extraction using chloroform or petroleum ether.
Chromatography: The extract is then purified using column chromatography with solvent mixtures of increasing polarity, such as petroleum ether, benzene, and chloroform.
Isolation: The isolated compound is characterized using spectroscopic techniques like IR, UV, NMR, and MS.
Industrial Production Methods: Industrial production of stigmast-5-en-3beta-ol often involves the use of plant oils, such as rice bran oil. The process includes:
Alkali Treatment: The oil is treated with alkali to remove free fatty acids.
Saponification: The soap residue is dried and subjected to saponification to yield the sterol fraction.
Purification: The sterol fraction is purified through crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: Reduction reactions can convert it into saturated sterols.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for esterification reactions.
Major Products:
Oxidation: Forms ketones and aldehydes.
Reduction: Yields saturated sterols.
Substitution: Produces esters and ethers.
Aplicaciones Científicas De Investigación
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sterols and steroids.
Biology: Studied for its role in plant cell membrane structure and function.
Medicine: Investigated for its potential to lower cholesterol levels, anti-inflammatory properties, and anticancer activities
Industry: Used in the production of functional foods, dietary supplements, and cosmetics.
Mecanismo De Acción
The mechanism of action of stigmast-5-en-3beta-ol involves its interaction with cell membranes and enzymes:
Cholesterol-Lowering Effect: It competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood.
Anti-Inflammatory Effect: It inhibits the production of inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Effect: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparación Con Compuestos Similares
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is similar to other phytosterols such as:
Campesterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and anticancer properties.
Cholesterol: A sterol found in animal cell membranes, but with different physiological effects .
Uniqueness: this compound is unique due to its widespread occurrence in plants and its diverse range of biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
68555-08-8 |
|---|---|
Fórmula molecular |
C29H50O |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3 |
Clave InChI |
KZJWDPNRJALLNS-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
| 68555-08-8 19044-06-5 |
|
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
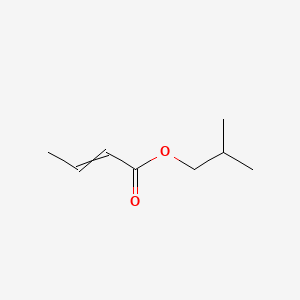
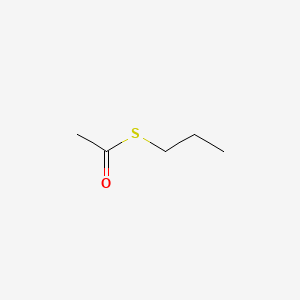
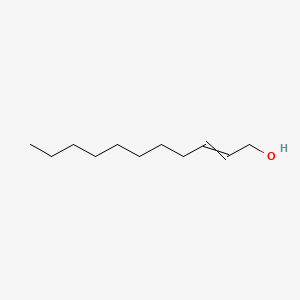
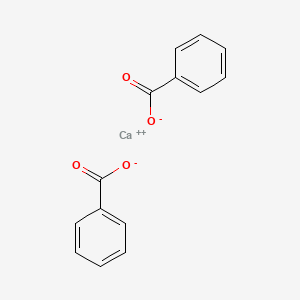
![7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1580873.png)
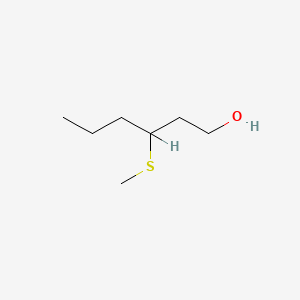
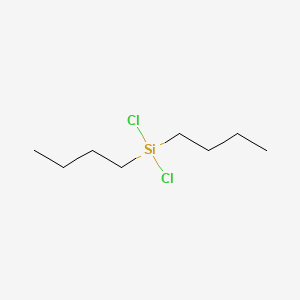
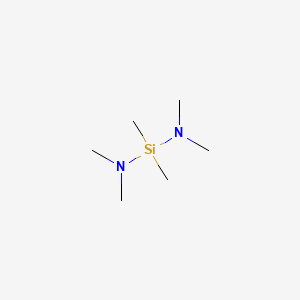
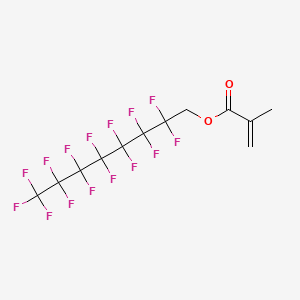
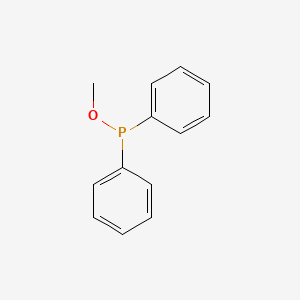

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
